molecular formula C7H7ClN4O2 B6608008 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride CAS No. 2866308-85-0

3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6608008
CAS No.: 2866308-85-0
M. Wt: 214.61 g/mol
InChI Key: MARNJABHJGBIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as aminopyrazoles and oxoketene dithioacetals, in the presence of a catalyst like trifluoracetic acid.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the carboxylic acid group.

  • Acidification: The final step involves acidification to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like iron and hydrogen gas are often used.

  • Substitution: Reagents such as thionyl chloride and acyl chlorides are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various esters and amides

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in modulating biological processes.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

  • 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Uniqueness: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride stands out due to its amino group, which imparts unique chemical and biological properties compared to its methylated and unsubstituted counterparts

Properties

IUPAC Name

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5;/h1-2H,(H,12,13)(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNJABHJGBIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.